molecular formula C24H23ClN4O3 B2647397 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide CAS No. 1796969-47-5

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2647397
CAS RN: 1796969-47-5
M. Wt: 450.92
InChI Key: YTKUOYSACNCOMJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, density, molecular formula, and molecular weight, are not explicitly mentioned in the available literature .

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

Research on compounds structurally related to "N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide" often focuses on their interactions with biological receptors. For example, a study on a potent and selective antagonist for the CB1 cannabinoid receptor, SR141716, explored its molecular interactions and developed unified pharmacophore models. This research highlighted the significance of specific molecular conformations and electrostatic characteristics for receptor binding, potentially guiding the design of new therapeutic agents (Shim et al., 2002).

Heterocyclic Carboxamides as Antipsychotic Agents

Another study investigated heterocyclic analogues of 1192U90, aiming to evaluate their potential as antipsychotic agents. This research assessed the compounds' affinity for dopamine and serotonin receptors, contributing to the understanding of how structural modifications affect biological activity. Such studies provide valuable insights into the development of new medications with improved efficacy and safety profiles (Norman et al., 1996).

Pyrazole Derivatives as Cannabinoid Receptor Antagonists

Explorations into the structure-activity relationships of pyrazole derivatives have yielded insights into designing compounds that selectively antagonize cannabinoid receptors. Research in this domain emphasizes the importance of specific structural features for potent and selective activity, offering pathways to therapeutics that mitigate the adverse effects of cannabinoids (Lan et al., 1999).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature .

Future Directions

The future directions for this compound could involve further structural modifications to enhance its biological activity. The compound could also be subjected to in vitro and in vivo studies to evaluate its potential therapeutic effects .

properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O3/c1-15-21(22(28-32-15)17-6-2-3-7-18(17)25)23(30)26-14-16-10-12-29(13-11-16)24-27-19-8-4-5-9-20(19)31-24/h2-9,16H,10-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKUOYSACNCOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CCN(CC3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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